![molecular formula C16H17N3O4S B13989070 4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline CAS No. 49674-95-5](/img/structure/B13989070.png)
4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfanyl group attached to a 2,4-dinitrophenyl ring, which is further connected to an n,n-diethylaniline moiety. The presence of both nitro and sulfanyl groups in its structure makes it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
The synthesis of 4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline typically involves the reaction of 2,4-dinitrophenylsulfanyl chloride with n,n-diethylaniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Análisis De Reacciones Químicas
4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Aplicaciones Científicas De Investigación
4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups in the compound can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications in their structure and function. These interactions can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline can be compared with other similar compounds, such as:
2,4-Dinitrophenylsulfanyl derivatives: These compounds share the same core structure but differ in the substituents attached to the sulfanyl group.
n,n-Diethylaniline derivatives: These compounds have the same aniline moiety but differ in the substituents on the phenyl ring.
Dinitrophenyl compounds: These compounds contain the dinitrophenyl group but differ in the other functional groups attached to the phenyl ring.
The uniqueness of this compound lies in its combination of nitro, sulfanyl, and aniline groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
49674-95-5 |
|---|---|
Fórmula molecular |
C16H17N3O4S |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
4-(2,4-dinitrophenyl)sulfanyl-N,N-diethylaniline |
InChI |
InChI=1S/C16H17N3O4S/c1-3-17(4-2)12-5-8-14(9-6-12)24-16-10-7-13(18(20)21)11-15(16)19(22)23/h5-11H,3-4H2,1-2H3 |
Clave InChI |
UOGXSIYIGMBCST-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


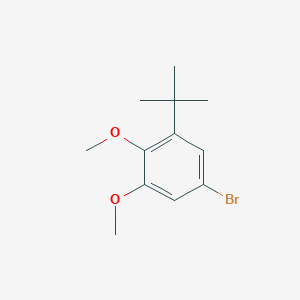

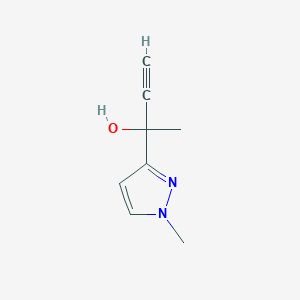
![4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B13989027.png)
![6-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13989035.png)
![1,1-Dimethyl-2-oxaspiro[4.5]decan-8-one](/img/structure/B13989037.png)
![2,2,2-Trifluoro-N-(4-fluorophenyl)-N-[2-(2,2,2-trifluoroacetamido)ethyl]acetamide](/img/structure/B13989046.png)

![Methyl 2-(1H-imidazol-1-yl)-8-(methylsulfonyl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13989065.png)
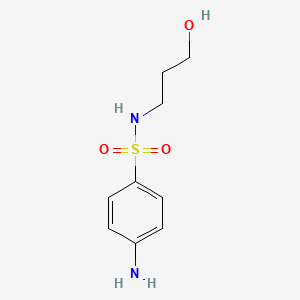
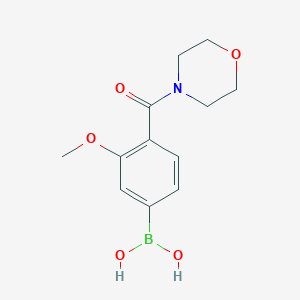
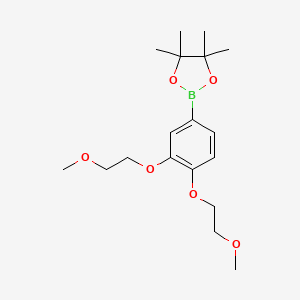
![4-Hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13989081.png)
![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13989083.png)
